Acute Oral Toxicity Advantage Over 6-Chloro and 5-Fluoro Positional Analogs
Compound (A) (4-chloro-N,N,3-trimethyl-2-benzofurancarboxamide) demonstrates a higher acute oral LD₅₀ (>1000 mg/kg p.o. in male dd mice) compared with its 6-chloro regioisomer Compound (B) (LD₅₀ = 500–1000 mg/kg) and the 5-fluoro analog Compound (D) (LD₅₀ = 700–1000 mg/kg). The reference drugs mepirizole and benzydamine hydrochloride both show LD₅₀ values of 500–1000 mg/kg under identical conditions [1]. This places Compound (A) in the most favorable acute toxicity category within this benzofurancarboxamide series.
| Evidence Dimension | Acute oral LD₅₀ in mice |
|---|---|
| Target Compound Data | >1000 mg/kg p.o. (Compound A, 4-Cl) |
| Comparator Or Baseline | Compound B (6-Cl): 500–1000 mg/kg; Compound D (5-F): 700–1000 mg/kg; Mepirizole: 500–1000 mg/kg; Benzydamine HCl: 500–1000 mg/kg |
| Quantified Difference | Compound (A) LD₅₀ exceeds the upper bound of the 500–1000 mg/kg range exhibited by Compounds B, D, and both reference drugs; at minimum a >2-fold safety margin advantage over Compound B (lower bound) |
| Conditions | Male dd mice (20±1 g, 3–7 per group), compound suspended in 0.3% CMC solution, single oral administration, mortality observed for 7 days |
Why This Matters
For procurement decisions involving in vivo pharmacological studies, the wider therapeutic index implied by a >1000 mg/kg LD₅₀ makes Compound (A) the preferable candidate when minimizing acute toxicity risk is a priority.
- [1] U.S. Patent No. 4,353,923. Example 1, Table 1. Issued October 12, 1982. View Source
